![molecular formula C14H19BrN2O B8045600 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045600.png)
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide is a complex organic compound with a bicyclic structure. It is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a carbamoyl-modified azabicyclo[2.2.1]heptane ring, which is further associated with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-carbamoyl-1-azabicyclo[221]heptan-1-ium bromide typically involves multiple steps, starting with the formation of the bicyclic azabicyclo[221]heptane core This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, temperature, and reaction time are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions at different positions on the bicyclic ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
科学研究应用
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.2]octan-1-ium bromide
1-Benzyl-4-carbamoyl-1-azabicyclo[3.2.1]octan-1-ium bromide
1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium chloride
These compounds share structural similarities but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.BrH/c15-13(17)14-6-8-16(11-14,9-7-14)10-12-4-2-1-3-5-12;/h1-5H,6-11H2,(H-,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVDSJYKNVBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(C2)C(=O)N)CC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
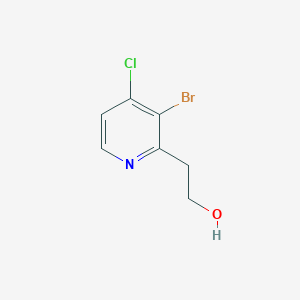
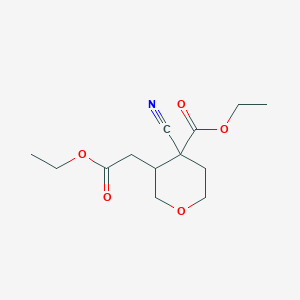
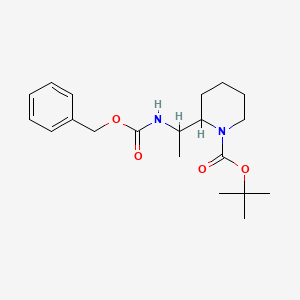
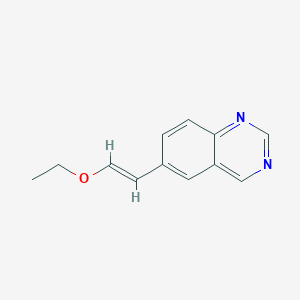
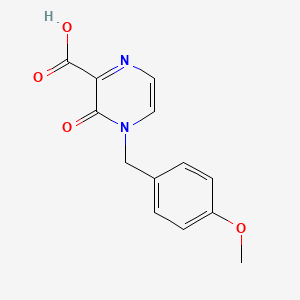
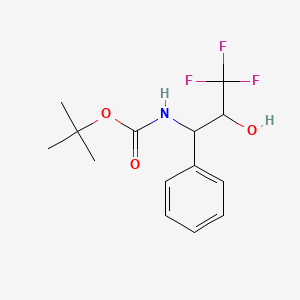
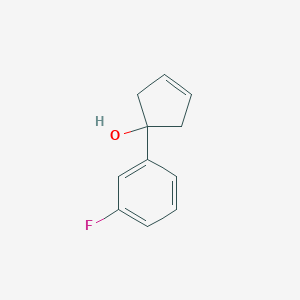
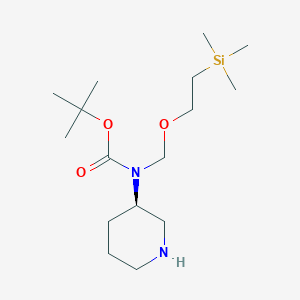
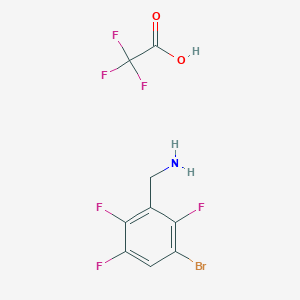

![6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8045595.png)
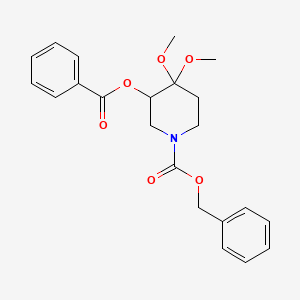
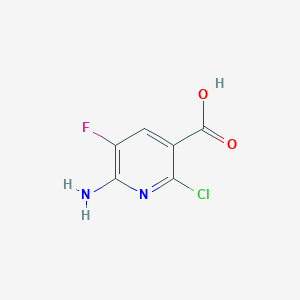
![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)
